1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with fluorine atoms and a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the use of fluorinated benzene derivatives and thiol compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1,4-difluorobenzene with a boronic acid derivative of 3,5-difluorophenylthiol under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the sulfanylmethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with biological molecules. The sulfanylmethyl group can undergo redox reactions, influencing the compound’s activity and effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only fluorine substitutions on the benzene ring.
3,5-Difluorophenylthiol: Contains the thiol group but lacks the additional fluorine substitutions on the benzene ring.
1,4-Difluoro-2-thiomethylbenzene: Similar structure but without the additional fluorine atoms on the phenyl group.
Uniqueness
1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the combination of multiple fluorine atoms and the sulfanylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-9-1-2-13(17)8(3-9)7-18-12-5-10(15)4-11(16)6-12/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFCUYRNXHFOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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